molecular formula C18H28N2O5 B8235355 ETHYL (3S,6S,10AR)-6-[(TERT-BUTOXYCARBONYL)AMINO]-5-OXO-1H,2H,3H,6H,7H,10H,10AH-PYRROLO[1,2-A]AZOCINE-3-CARBOXYLATE

ETHYL (3S,6S,10AR)-6-[(TERT-BUTOXYCARBONYL)AMINO]-5-OXO-1H,2H,3H,6H,7H,10H,10AH-PYRROLO[1,2-A]AZOCINE-3-CARBOXYLATE

Cat. No.: B8235355
M. Wt: 352.4 g/mol
InChI Key: JSPQCKZOXNWHSV-IHRRRGAJSA-N
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Description

Ethyl (3S,6S,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate is a complex organic compound with a unique structure It is characterized by its pyrrolo[1,2-a]azocine core, which is a fused bicyclic system

Preparation Methods

The synthesis of ETHYL (3S,6S,10AR)-6-[(TERT-BUTOXYCARBONYL)AMINO]-5-OXO-1H,2H,3H,6H,7H,10H,10AH-PYRROLO[1,2-A]AZOCINE-3-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolo[1,2-a]azocine core, followed by the introduction of the ethyl ester and the (2-methylpropan-2-yl)oxycarbonylamino group. The reaction conditions often require the use of strong bases, protecting groups, and specific solvents to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles like Grignard reagents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl (3S,6S,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, providing a versatile scaffold for chemical modifications.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.

    Industrial Applications: It is explored for its use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The (2-methylpropan-2-yl)oxycarbonylamino group can form hydrogen bonds with active site residues, while the pyrrolo[1,2-a]azocine core can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (3S,6S,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate can be compared with similar compounds such as:

    Ethyl (3S,6S,10aR)-6-amino-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate: Lacks the (2-methylpropan-2-yl)oxycarbonyl group, which may affect its biological activity.

    METHYL (3S,6S,10AR)-6-[(TERT-BUTOXYCARBONYL)AMINO]-5-OXO-1H,2H,3H,6H,7H,10H,10AH-PYRROLO[1,2-A]AZOCINE-3-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester, potentially altering its reactivity and solubility.

This compound’s unique structure and functional groups make it a valuable subject for ongoing research and development in various scientific fields.

Properties

IUPAC Name

ethyl (3S,6S,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5/c1-5-24-16(22)14-11-10-12-8-6-7-9-13(15(21)20(12)14)19-17(23)25-18(2,3)4/h6-7,12-14H,5,8-11H2,1-4H3,(H,19,23)/t12-,13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPQCKZOXNWHSV-IHRRRGAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2N1C(=O)C(CC=CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H]2N1C(=O)[C@H](CC=CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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